Cas no 133039-65-3 (Disodium 2-Methyl-4-(sulfonatooxy)naphthalen-1-ylsulfate Trihydrate)

Disodium 2-Methyl-4-(sulfonatooxy)naphthalen-1-ylsulfate Trihydrate Chemical and Physical Properties
Names and Identifiers
-
- Disodium [2-Methyl-4-(sulfonatooxy)naphthalen-1-yl]sulfate Trihydrate
- Disodium 2-Methyl-4-(sulfonatooxy)naphthalen-1-ylsulfate Trihydrate
-
- Inchi: 1S/C11H10O8S2.Na.H2O.H/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;;/h2-6H,1H3,(H,12,13,14)(H,15,16,17);;1H2;
- InChI Key: RNONLSWBHAZDCX-UHFFFAOYSA-N
- SMILES: O(C1=CC(C)=C(OS(O)(=O)=O)C2=CC=CC=C12)S(O)(=O)=O.[NaH].O
Disodium 2-Methyl-4-(sulfonatooxy)naphthalen-1-ylsulfate Trihydrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D495610-250mg |
Disodium [2-Methyl-4-(sulfonatooxy)naphthalen-1-yl]sulfate Trihydrate |
133039-65-3 | 250mg |
$ 50.00 | 2022-06-05 | ||
TRC | D495610-500mg |
Disodium [2-Methyl-4-(sulfonatooxy)naphthalen-1-yl]sulfate Trihydrate |
133039-65-3 | 500mg |
$ 65.00 | 2022-06-05 | ||
TRC | D495610-2.5g |
Disodium [2-Methyl-4-(sulfonatooxy)naphthalen-1-yl]sulfate Trihydrate |
133039-65-3 | 2.5g |
$ 115.00 | 2022-06-05 |
Disodium 2-Methyl-4-(sulfonatooxy)naphthalen-1-ylsulfate Trihydrate Related Literature
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
Additional information on Disodium 2-Methyl-4-(sulfonatooxy)naphthalen-1-ylsulfate Trihydrate
Recent Advances in the Study of Disodium 2-Methyl-4-(sulfonatooxy)naphthalen-1-ylsulfate Trihydrate (CAS: 133039-65-3)
Disodium 2-Methyl-4-(sulfonatooxy)naphthalen-1-ylsulfate Trihydrate (CAS: 133039-65-3) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfonated naphthalene structure, has been explored for its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Recent studies have focused on its physicochemical properties, biological activities, and potential therapeutic uses, making it a subject of interest for researchers aiming to develop novel pharmaceutical agents.
One of the key areas of research involving Disodium 2-Methyl-4-(sulfonatooxy)naphthalen-1-ylsulfate Trihydrate is its role in the synthesis of sulfonated aromatic compounds, which are known for their diverse biological activities. Sulfonated compounds have been widely used in the development of antibiotics, anti-inflammatory agents, and anticancer drugs. The specific structural features of this compound, including the sulfonatooxy and sulfate groups, contribute to its reactivity and potential interactions with biological targets. Recent publications have highlighted its utility in creating derivatives with enhanced solubility and bioavailability, which are critical factors in drug design.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's potential as a scaffold for designing inhibitors of specific enzymes involved in inflammatory pathways. The study demonstrated that derivatives of Disodium 2-Methyl-4-(sulfonatooxy)naphthalen-1-ylsulfate Trihydrate exhibited significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. These findings suggest that the compound could serve as a promising lead for developing new anti-inflammatory drugs with improved efficacy and reduced side effects.
Another notable advancement is the exploration of the compound's photophysical properties, as reported in a recent issue of Chemical Communications. The study revealed that Disodium 2-Methyl-4-(sulfonatooxy)naphthalen-1-ylsulfate Trihydrate exhibits unique fluorescence characteristics under specific conditions, making it a potential candidate for use in bioimaging and diagnostic applications. This property, combined with its water solubility due to the sulfonate groups, opens new avenues for its use in non-invasive imaging techniques and targeted drug delivery systems.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of Disodium 2-Methyl-4-(sulfonatooxy)naphthalen-1-ylsulfate Trihydrate. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as highlighted in a 2022 patent application. The patent describes a novel catalytic method that reduces the formation of by-products and enhances the overall efficiency of the synthesis process. Such advancements are critical for ensuring the compound's availability for further research and potential commercialization.
In conclusion, Disodium 2-Methyl-4-(sulfonatooxy)naphthalen-1-ylsulfate Trihydrate (CAS: 133039-65-3) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its unique structural features and diverse biological activities make it a focal point for ongoing studies aimed at developing new therapeutic agents and diagnostic tools. Future research is expected to delve deeper into its mechanisms of action, optimize its synthetic pathways, and explore its applications in precision medicine and other advanced healthcare technologies.
133039-65-3 (Disodium 2-Methyl-4-(sulfonatooxy)naphthalen-1-ylsulfate Trihydrate) Related Products
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 857369-11-0(2-Oxoethanethioamide)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)




